molecular formula C11H14ClNO2 B1468833 (R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride CAS No. 1246509-67-0

(R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

Cat. No. B1468833
CAS RN: 1246509-67-0
M. Wt: 227.69 g/mol
InChI Key: RSENWQHYPMZMBK-HNCPQSOCSA-N
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Description

“®-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride” is a chemical compound with the IUPAC name “methyl ®-3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride”. It is often used as a building block in chemical synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: COC(=O)C1=CC2=C(C=C1)CC[C@H]2N.[H]Cl . This indicates that the compound has a chiral center at the 3-position of the indene ring, which is substituted with an amino group. The 5-position of the indene ring is substituted with a carboxylate ester group .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis and Properties of N-acetylated Derivatives : Methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate hydrochloride and its derivatives were synthesized and characterized using various spectroscopic techniques. These compounds showed different susceptibility to acetylation and structural characteristics, demonstrating their potential in the field of chemical research (Dzygiel et al., 2004).

Enzymatic Applications

  • Enzymatic Kinetic Resolution of Cyclic α-Quaternary α-Amino Acid Esters : The study explored the use of Candida antarctica Lipase B for kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates. This demonstrated the effective application of lipase enzymes in resolving the enantiomers of cyclic α-quaternary α-amino esters (Li et al., 2011).

Chemical Reactions and Modifications

  • Reversible Blocking of Amino Groups : Research on the reversible blocking of amino groups using citraconic anhydride highlights a chemical modification technique that is relevant in various scientific applications, such as protein labeling and modification (Dixon & Perham, 1968).

Synthesis of Novel Compounds

  • Synthesis of Tryptophan Derivatives : The synthesis of novel 3,4-fused tryptophan analogues for peptide and peptoid conformation elucidation studies illustrates the role of this compound in advancing research in peptide chemistry and drug development (Horwell et al., 1994).

Biological Applications

  • Biological Applications of Organotin(IV) Compounds : The study on tri- and diorganotin(IV) compounds containing 2-[N-(2,6-dichloro-3-methylphenyl)-amino]benzoate shows their potential as antibacterial agents, indicating the significance of these compounds in medicinal chemistry (Mahmood et al., 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

methyl (3R)-3-amino-2,3-dihydro-1H-indene-5-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)8-3-2-7-4-5-10(12)9(7)6-8;/h2-3,6,10H,4-5,12H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSENWQHYPMZMBK-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC2=C(CC[C@H]2N)C=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride

CAS RN

1246509-67-0
Record name 1H-Indene-5-carboxylic acid, 3-amino-2,3-dihydro-, methyl ester, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246509-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
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(R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
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(R)-methyl 3-amino-2,3-dihydro-1H-indene-5-carboxylate hydrochloride
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